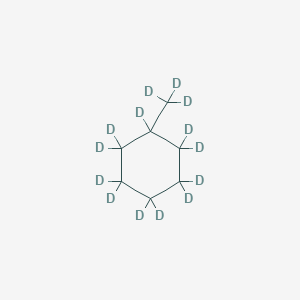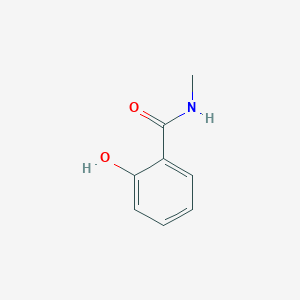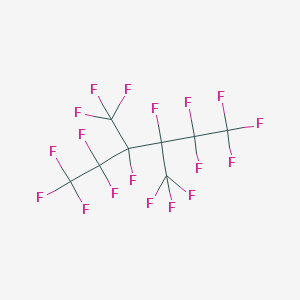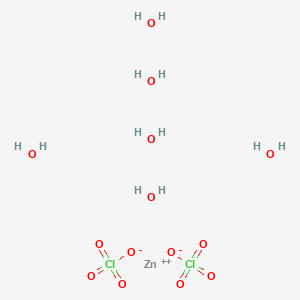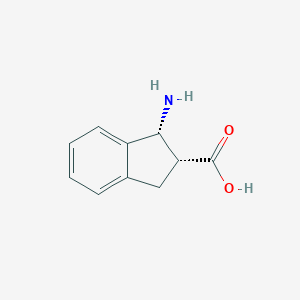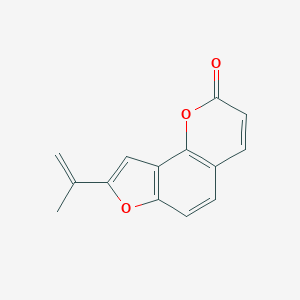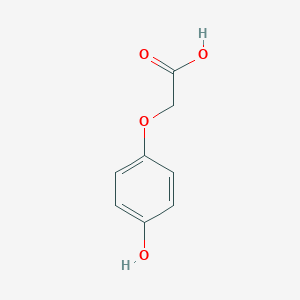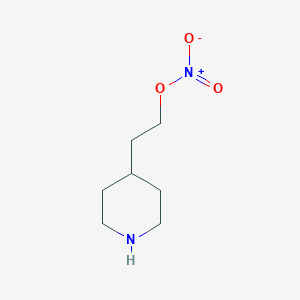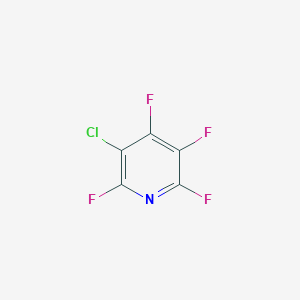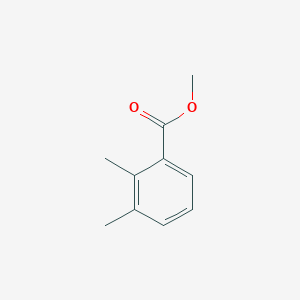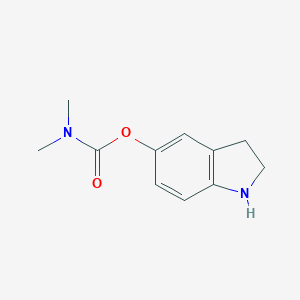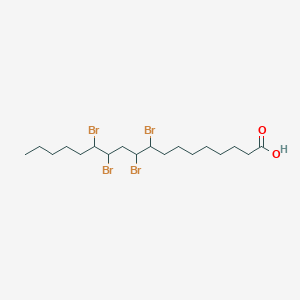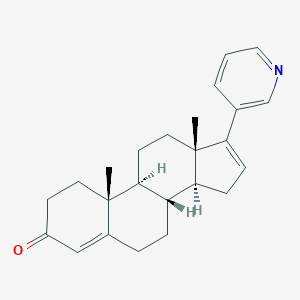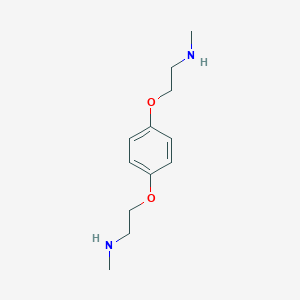
1,4-Bis(2-methylaminoethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-methylaminoethoxy)benzene, commonly known as Methylene blue, is a synthetic dye that has been extensively used in various scientific research fields. It is a heterocyclic aromatic compound with a molecular formula of C16H18ClN3S, and a molecular weight of 319.85 g/mol. Methylene blue is a versatile dye that exhibits a wide range of biochemical, physiological, and pharmacological properties. It is widely used in laboratory experiments to investigate various biological and chemical processes.
作用机制
Methylene blue acts as a redox agent, accepting and donating electrons in various chemical reactions. It has been shown to improve mitochondrial function by increasing the production of ATP and reducing oxidative stress. Methylene blue has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, Methylene blue has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
生化和生理效应
Methylene blue exhibits a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit the aggregation of amyloid beta peptides. Methylene blue has also been shown to have anti-inflammatory and antioxidant effects. It has been investigated as a potential treatment for various diseases, including neurodegenerative diseases, cancer, and sepsis.
实验室实验的优点和局限性
Methylene blue has several advantages for use in laboratory experiments. It is a versatile dye that can be used in a wide range of applications, including staining cells and tissues, and as a redox indicator. It is also relatively inexpensive and readily available. However, there are some limitations to the use of Methylene blue in laboratory experiments. It can be toxic at high concentrations, and its effects can be influenced by pH and other environmental factors. Additionally, Methylene blue can interfere with some assays and may require careful optimization of experimental conditions.
未来方向
There are several future directions for research related to Methylene blue. One area of interest is the development of new therapeutic applications for Methylene blue, particularly in the treatment of neurodegenerative diseases. Another area of interest is the investigation of the mechanisms underlying the beneficial effects of Methylene blue on mitochondrial function and oxidative stress. Additionally, there is a need for further research on the toxicity and safety of Methylene blue, particularly at high concentrations and in different experimental settings.
合成方法
The synthesis of Methylene blue involves the reaction of 4-nitroaniline with formaldehyde and dimethylamine to form 4,4'-diaminodiphenylmethane. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with N,N-dimethylethylenediamine to form Methylene blue. The synthesis of Methylene blue is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
科学研究应用
Methylene blue has been widely used in scientific research due to its unique properties. It has been used as a stain in histology and cytology to visualize cells and tissues. It is also used as a redox indicator in chemical reactions. Methylene blue has been extensively used in research related to mitochondrial function, oxidative stress, and neurodegenerative diseases. It has been shown to improve mitochondrial function and reduce oxidative stress in various cell types. Methylene blue has also been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
139890-67-8 |
|---|---|
产品名称 |
1,4-Bis(2-methylaminoethoxy)benzene |
分子式 |
C12H20N2O2 |
分子量 |
224.3 g/mol |
IUPAC 名称 |
N-methyl-2-[4-[2-(methylamino)ethoxy]phenoxy]ethanamine |
InChI |
InChI=1S/C12H20N2O2/c1-13-7-9-15-11-3-5-12(6-4-11)16-10-8-14-2/h3-6,13-14H,7-10H2,1-2H3 |
InChI 键 |
LWJRGTOTJVPETJ-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=C(C=C1)OCCNC |
规范 SMILES |
CNCCOC1=CC=C(C=C1)OCCNC |
其他 CAS 编号 |
139890-67-8 |
同义词 |
1,4-bis(2-methylaminoethoxy)benzene 1,4-BMEB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
